molecular formula C121H193N33O31S B146251 Pituitary adenylate cyclase activating CAS No. 136134-68-4

Pituitary adenylate cyclase activating

カタログ番号: B146251
CAS番号: 136134-68-4
分子量: 2638.1 g/mol
InChIキー: MMCDBQGTKNYEHP-YVRUYODTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide first isolated from ovine hypothalamic extracts in 1987. It exists in two bioactive forms: PACAP-38 (38 amino acids) and PACAP-27 (27 amino acids), with PACAP-38 being the predominant isoform in mammals . Structurally, PACAP belongs to the vasoactive intestinal polypeptide (VIP)-glucagon-secretin growth hormone-releasing hormone (GHRH) superfamily, sharing 68% sequence homology with VIP . Evolutionarily conserved from protochordates to humans, PACAP plays critical roles in neurodevelopment, stress response, neuroprotection, and metabolic regulation .

PACAP is widely distributed in the central nervous system (CNS), adrenal glands, pancreas, and reproductive organs, with particularly high concentrations in the hypothalamus, testes, and adrenal medulla . It exerts its effects via three G protein-coupled receptors (GPCRs):

  • PAC1 receptor (PAC1R): High specificity for PACAP (nanomolar affinity) and low affinity for VIP .
  • VPAC1 and VPAC2 receptors: Bind PACAP and VIP with equal affinity, primarily coupling to adenylyl cyclase .

PACAP signaling involves diverse pathways, including cAMP/protein kinase A (PKA), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK), enabling pleiotropic effects such as neuronal survival, hormone secretion, and immune modulation .

準備方法

Solid-Phase Peptide Synthesis (SPPS) Frameworks

Fmoc-Based Synthesis Protocols

The majority of PACAP preparation methods employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry due to its compatibility with automated synthesis and orthogonal protection strategies.

Resin Selection and Initial Deprotection

  • Wang resin and Rink amide resin are predominantly used for C-terminal amidation, critical for PACAP’s stability .

  • Deprotection involves 20% piperidine in N,N-dimethylformamide (DMF), applied twice for 3–5 minutes each to remove Fmoc groups .

Coupling Reagents and Activators

  • HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their efficiency in forming peptide bonds, with 3 equivalents of amino acids and activators .

  • Base additives like N-methylmorpholine (12 equivalents) ensure optimal pH for coupling .

Orthogonal Protection Strategies

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protection is used for lysine side chains to enable selective deprotection with 2% hydrazine before chelator conjugation (e.g., DOTA or NODAGA) .

Automated vs. Manual Synthesis Platforms

Automated Synthesizers

  • Prelude® (Protein Technologies) and ABI 341A (Applied Biosystems) systems enable high-throughput synthesis of PACAP analogues .

    • Example: The Leu²⁷-Tyr¹⁰ PACAP fragment was synthesized on the Prelude® with a 99% coupling efficiency per cycle .

Manual Synthesis

  • Small-scale batches use glass reaction vessels with agitation systems, requiring extended coupling times (40–60 minutes) .

Cleavage and Deprotection Conditions

Acidic Cleavage Cocktails

  • Trifluoroacetic acid (TFA)-based mixtures are standard for resin cleavage and side-chain deprotection:

ComponentRatio (v/v)RoleSource
TFA82.5–90%Cleaves peptide from resin
Water5–10%Quenches reactive intermediates
Phenol2–5%Scavenges cations
Thioanisole2–5%Prevents alkylation side reactions
Ethanedithiol (EDT)0.5–2.5%Reduces trifluoroacetylation
  • Cleavage duration: 1–3 hours at room temperature .

Post-Cleavage Precipitation

  • Cold diethyl ether precipitates crude PACAP, followed by centrifugation (5,000 ×g, 10 minutes) and triple washing to remove residual reagents .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Reverse-phase HPLC with C18 columns resolves PACAP isoforms.

    • Mobile phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) .

    • Purity thresholds: ≥95% for therapeutic-grade PACAP .

Mass Spectrometry (MS)

  • MALDI-TOF and ESI-MS confirm molecular weights (e.g., PACAP38: 4,535 Da) .

Challenges and Optimization Strategies

Solubility Issues

  • PACAP’s hydrophobic regions (e.g., His¹-Val²⁶) necessitate 2,2,2-trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) co-solvents during synthesis .

Side Reactions

  • Aspartimide formation at Asp³⁴ is mitigated by using HATU instead of HBTU and maintaining synthesis temperatures ≤25°C .

Case Studies in PACAP Analogues

Radiolabeled PACAP for Imaging

  • ⁶⁸Ga-DOTA-PACAP : Synthesized via SPPS on Wang resin, conjugated with DOTA, and purified to >99% radiochemical purity .

Glycopeptide Analogues

  • C-terminal glycosylation : Achieved by introducing Fmoc-DS-OH (glucosamine derivative) during SPPS, enhancing blood-brain barrier penetration .

Scalability and Industrial Production

Batch Size Limitations

  • Current protocols yield 50–100 mg per synthesis cycle, requiring 3–5 days .

  • Continuous-flow systems are under investigation to improve throughput .

化学反応の分析

Types of Reactions

Pituitary adenylate cyclase activating polypeptide primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving its cysteine residues, which can form disulfide bonds.

Common Reagents and Conditions

    Peptide Bond Formation: Activating agents like HBTU and DIPEA are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze peptide bonds.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to form disulfide bonds.

    Reduction: Reducing agents like dithiothreitol can break disulfide bonds.

Major Products

The major products formed from these reactions include the intact polypeptide, its hydrolyzed fragments, and oxidized or reduced forms depending on the specific reaction conditions.

科学的研究の応用

Neurological Disorders

PACAP has been extensively studied for its neuroprotective effects. It has potential therapeutic applications in conditions such as:

  • Migraine : Research indicates that PACAP plays a significant role in migraine pathogenesis. Infusion of PACAP-38 can induce migraine attacks in susceptible individuals, leading to investigations into monoclonal antibodies targeting PACAP for treatment .
  • Neurodegenerative Diseases : PACAP's neuroprotective properties make it a candidate for treating diseases like Alzheimer's and Parkinson's. Its ability to promote neuronal survival and modulate synaptic plasticity is being explored as a therapeutic strategy .

Antimicrobial Properties

Recent studies have highlighted PACAP's antibacterial properties. Specifically, PACAP38 and its analogs have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Burkholderia cenocepacia. The mechanism involves disruption of bacterial membranes, suggesting potential applications in developing new antimicrobial agents .

Immune Regulation

PACAP is involved in modulating immune responses, particularly in T lymphocytes. Its role in regulating cytokine production suggests potential applications in treating autoimmune diseases and enhancing vaccine efficacy .

Endocrine System Regulation

PACAP regulates the release of several pituitary hormones, including growth hormone and adrenocorticotropic hormone (ACTH). This regulation is crucial for maintaining homeostasis and could be targeted for disorders related to hormonal imbalances .

Cardiovascular Effects

In the cardiovascular system, PACAP induces vasodilation and has been shown to lower blood pressure in animal models. Its interaction with specific receptors mediates these effects, indicating potential applications in treating hypertension and heart failure .

Case Studies

StudyApplicationFindings
Ashina et al., 2020MigraineIntravenous PACAP-38 induced migraine attacks in 58% of participants; monoclonal antibodies targeting PACAP are under investigation .
PLOS ONE, 2018AntimicrobialPACAP38 inhibited growth of multiple bacterial strains; identified PACAP(9–38) as a specific antibacterial agent against Burkholderia cenocepacia .
Chitgar et al., 2020CirrhosisExplored PACAP's role in liver cirrhosis; suggested it may serve as a biomarker for disease progression .

作用機序

Pituitary adenylate cyclase activating polypeptide exerts its effects by binding to specific G protein-coupled receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A, which phosphorylates various target proteins, resulting in diverse cellular responses. The compound also influences intracellular calcium levels and activates multiple signaling pathways, including the mitogen-activated protein kinase pathway.

類似化合物との比較

Comparison of PACAP with Structurally and Functionally Related Peptides

Structural and Receptor-Binding Properties

Table 1: Structural and Receptor Affinity Comparison

Peptide Length (AA) Key Receptor Targets PAC1R Affinity (EC₅₀/Ki) VPAC1/2 Affinity (EC₅₀/Ki)
PACAP-38 38 PAC1R > VPAC1/2 0.5–1.0 nM 1–10 nM
PACAP-27 27 PAC1R > VPAC1/2 1–2 nM 5–20 nM
VIP 28 VPAC1/2 > PAC1R >100 nM 1–5 nM
Glucagon 29 Glucagon receptor No binding No binding
Secretin 27 Secretin receptor No binding No binding
GHRH 44 GHRH receptor No binding No binding

Key Insights :

  • PACAP exhibits superior binding to PAC1R compared to VIP, enabling distinct roles in CNS development and stress responses .
  • VPAC receptors mediate overlapping functions of PACAP and VIP in peripheral tissues, such as vasodilation and immune regulation .

Functional Divergence

Table 2: Functional Roles of PACAP vs. VIP

Function PACAP VIP
Neuroprotection Reduces neuronal apoptosis in ischemia Limited neuroprotective effects
Stress Response Modulates hypothalamic-pituitary-adrenal axis; linked to PTSD Minimal involvement in stress pathways
Metabolic Regulation Stimulates glucose production in liver Enhances insulin secretion in pancreas
Immune Modulation Suppresses pro-inflammatory cytokines Promotes anti-inflammatory T-cell responses
Reproductive Function Regulates ovarian follicle development Influences testicular blood flow

Mechanistic Basis :

  • PACAP’s neuroprotective effects are mediated via PAC1R-dependent activation of PKA and inhibition of caspase-3 .
  • VIP’s immune modulation is attributed to VPAC2-mediated cAMP signaling in lymphocytes .

Pharmacokinetic Differences

Table 3: Blood-Brain Barrier (BBB) Penetration and Stability

Peptide BBB Permeability (Ki, ×10⁻³ mL/g/min) Plasma Half-Life Degradation Resistance
PACAP-38 15.3 (saturable transport) ~5–10 minutes Moderate
PACAP-27 2.13 (non-saturable) ~2–5 minutes Low
VIP <1.0 ~2 minutes Low

Implications :

  • PACAP-38’s saturable BBB transport system enables targeted CNS effects, unlike VIP .
  • Rapid degradation of both peptides limits therapeutic use without stabilization strategies .

Research Findings and Therapeutic Implications

  • Neurodegeneration : PACAP reduces hippocampal neuron death in ischemic models, outperforming VIP in neuroprotection .

生物活性

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide that plays a significant role in various physiological processes, including neuroprotection, metabolism, and immune function. Since its discovery in 1989, PACAP has garnered attention for its pleiotropic activities mediated through three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. This article explores the biological activity of PACAP, highlighting its mechanisms of action, effects on different systems, and recent research findings.

PACAP primarily exerts its biological effects by activating adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). This signaling pathway influences various cellular responses, including hormone secretion, neuronal plasticity, and immune modulation.

Table 1: Mechanisms of PACAP Action

MechanismDescription
Adenylate Cyclase ActivationIncreases cAMP levels, influencing downstream signaling pathways.
Receptor InteractionBinds to PAC1, VPAC1, and VPAC2 receptors to mediate diverse biological effects.
Calcium MobilizationEnhances calcium influx through voltage-sensitive calcium channels (VSCC).

1. Neuroprotection and Neurodevelopment

PACAP is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It promotes neuronal survival and differentiation and has been shown to enhance synaptic plasticity.

  • Case Study : A study demonstrated that PACAP administration significantly improved cognitive functions in animal models of Alzheimer's disease by enhancing NMDA receptor activity and promoting the expression of brain-derived neurotrophic factor (BDNF) .

2. Metabolic Regulation

PACAP has been implicated in the regulation of glucose metabolism and energy homeostasis. It influences food intake and glucose levels through hypothalamic pathways.

  • Research Finding : Injections of PACAP into the central nervous system resulted in hyperglycemia without affecting plasma corticosterone levels. This suggests a role for PACAP in regulating energy balance via melanocortin pathways .

3. Immune Modulation

Recent studies have highlighted the role of PACAP in immune responses, particularly in skin dendritic cells during allergic reactions.

  • Case Study : Research indicated that PACAP enhances cutaneous dendritic cell functions during sensitization phases of contact hypersensitivity (CHS), demonstrating its importance in immune system regulation .

Recent Research Findings

Recent investigations have expanded our understanding of PACAP's biological activities:

  • Antibacterial Properties : A novel function of PACAP38 has been identified as possessing antibacterial properties, adding to its list of pleiotropic activities .
  • Role in Reproductive Biology : PACAP regulates several hormones related to reproduction, including growth hormone and luteinizing hormone. It is essential for maintaining reproductive health .

Q & A

Basic Research Questions

Q. What methodologies are essential for investigating PACAP's activation of adenylate cyclase in pituitary cells?

  • Methodological Answer : Key approaches include:

  • Receptor Binding Assays : Use radiolabeled PACAP-38 to quantify binding affinity and specificity to PAC1 receptors .
  • cAMP Measurement : Employ HEK293T cells transiently overexpressing PAC1-RS to monitor adenylate cyclase activity via cAMP ELISA or FRET-based biosensors .
  • Structural Analysis : Solution NMR (e.g., Sun et al., 2007) to map PACAP’s binding interface with PAC1-RS extracellular domains .
  • Knockout Models : Validate functional outcomes using PACAP-deficient mice to isolate signaling pathways .

Q. How do researchers ensure antibody specificity when detecting PACAP-38 in tissue samples?

  • Methodological Answer : Critical validation steps include:

  • Pre-Absorption Tests : Incubate antibodies with excess PACAP-38 antigen to confirm loss of immunoreactivity .
  • Knockout Controls : Compare staining in wild-type vs. PACAP-deficient tissues to rule out cross-reactivity .
  • Epitope Mapping : Use truncated PACAP peptides to identify antibody binding regions .

Q. What are the key considerations when designing in vivo studies to assess PACAP's role in stress response?

  • Methodological Answer : Apply the PICOT framework :

  • Population (P) : Define species, age, and genetic background (e.g., PACAP⁻/⁻ mice).
  • Intervention (I) : Administer PACAP-38 via intracerebroventricular injection or osmotic pumps .
  • Comparison (C) : Use saline or scrambled peptide controls.
  • Outcome (O) : Measure corticosterone levels, behavioral assays (e.g., forced swim test).
  • Time (T) : Specify acute vs. chronic exposure periods .

Advanced Research Questions

Q. What strategies address conflicting findings on PACAP's neuroprotective effects across neurological models?

  • Methodological Answer : Resolve contradictions via:

  • Model Standardization : Control for species-specific receptor isoforms (e.g., PAC1-RS splice variants) .
  • Dose-Response Curves : Test PACAP-38 concentrations from 1 nM to 1 µM to identify therapeutic vs. toxic thresholds .
  • Multi-Cohort Meta-Analysis : Aggregate data from ischemic stroke, traumatic brain injury, and neurodegenerative models to isolate context-dependent mechanisms .
  • Statistical Rigor : Use GraphPad Prism for ANOVA with post-hoc corrections to account for variability .

Q. How can multi-omics approaches elucidate PACAP's role in metabolic-neuroendocrine cross-talk?

  • Methodological Answer : Integrate:

  • Transcriptomics : RNA-seq of PACAP-stimulated hypothalamic neurons to identify cAMP-responsive genes .
  • Proteomics : SILAC labeling to quantify PACAP-induced phosphorylation of CREB and MAPK pathways .
  • Metabolomics : LC-MS profiling of plasma from PACAP-administered models to map insulin/glucagon modulation .
  • Bioinformatics : Use STRING or KEGG to link omics datasets to neuroendocrine pathways .

Q. What computational and experimental methods are combined to study PACAP-receptor dynamics?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model PACAP-PAC1-RS interactions under physiological pH and ion concentrations .
  • Cryo-EM : Resolve full-length PAC1 receptor conformations bound to PACAP-38 .
  • Mutational Analysis : Validate computational predictions by mutating PACAP residues (e.g., Phe⁶, Arg¹²) and assay cAMP responses .
  • Cross-Linking Mass Spectrometry : Identify spatial proximity of PACAP residues to PAC1-RS domains .

Q. Methodological Frameworks

  • PICOT Application : For clinical translation, frame questions like: "In Alzheimer’s patients (P), does intranasal PACAP-38 (I) vs. placebo (C) improve cognitive scores (O) over 6 months (T)?" .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible PACAP knockout models), Interesting (e.g., PACAP’s dual role in neuroprotection and inflammation), Novel (e.g., unexplored PACAP-gut-brain axis), Ethical (e.g., non-invasive delivery methods), and Relevant (e.g., links to neurodegenerative therapies) .

特性

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)/t66-,67-,68-,69+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-,97-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDBQGTKNYEHP-YVRUYODTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H193N33O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2638.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。